5-Methyl-1-phenyl-1H-pyrazol-3-ol

説明

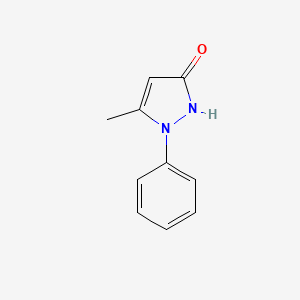

5-Methyl-1-phenyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-1H-pyrazol-3-ol typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 1-phenyl-3-methyl-5-pyrazolone with aromatic aldehydes in the presence of a catalyst such as sodium acetate at room temperature . Another approach involves the use of Nano-ZnO as a catalyst to achieve regioselective synthesis .

Industrial Production Methods

Industrial production of this compound often employs scalable solvent-free reactions. For instance, the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine under solvent-free conditions has been described, yielding the desired product with high efficiency and minimal reaction time .

化学反応の分析

Knoevenagel-Michael Condensation

MPPHO undergoes tandem Knoevenagel-Michael reactions with aromatic aldehydes to form bis-pyrazole derivatives. This reaction is catalyzed by eco-friendly agents like cellulose sulfuric acid in water-ethanol (1:1) under reflux, achieving yields of 74–97% .

Key Examples:

| Aldehyde Component | Catalyst | Conditions | Yield | Product |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Cellulose sulfuric acid (0.2 g) | Reflux, 60–90 min | 93% | 4,4'-[(4-Chlorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) |

| 4-Fluorobenzaldehyde | Cellulose sulfuric acid (0.2 g) | Reflux, 45–75 min | 89% | 4,4'-[(4-Fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) |

| Benzaldehyde | Piperidine | Ethanol, reflux | 70–85% | 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) |

Mechanism :

-

Knoevenagel Step : Aldehyde reacts with MPPHO’s active methylene group to form an α,β-unsaturated intermediate.

-

Michael Addition : A second MPPHO molecule attacks the electrophilic β-carbon, forming the bis-pyrazole product .

Mannich Reaction

MPPHO participates in Mannich reactions with aldehydes and secondary amines (e.g., piperidine, pyrrolidine) to yield aminomethylated derivatives . Reactions occur in ethanol with catalytic acetic acid under reflux, achieving 85–93% yields .

Representative Derivatives:

| Aldehyde | Amine | Product Structure | Yield |

|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Piperidine | 4-[(3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol | 86% |

| Naphthalene-1-carbaldehyde | Pyrrolidine | 3-Methyl-1-phenyl-4-(naphthalen-1-yl(pyrrolidin-1-yl)methyl)-1H-pyrazol-5-ol | 90% |

Applications : These derivatives exhibit anticancer activity against breast cancer (MCF-7) cells, with IC₅₀ values comparable to standard chemotherapeutics .

Nucleophilic Substitution

The hydroxyl group at position 5 facilitates substitution reactions. For example, MPPHO reacts with carbon disulfide in the presence of KOH to form 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , a precursor for further functionalization .

Conditions:

-

Reagents : Carbon disulfide, hydrazine hydrate

-

Solvent : Ethanol

-

Yield : 78–82%

Coordination Chemistry

MPPHO acts as a ligand in metal complexes. For instance, it forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via its pyrazole-O and hydroxyl-O donors, as evidenced by IR and NMR spectroscopy .

Example Complex:

| Metal Salt | Product | Application |

|---|---|---|

| Cu(NO₃)₂·3H₂O | [Cu(MPPHO)₂(NO₃)₂] | Antimicrobial agents |

Comparative Reactivity

MPPHO’s reactivity differs from structurally similar compounds due to its hydroxyl group’s acidity (pKa ~8.5) and steric effects from the phenyl substituent. Key distinctions include:

科学的研究の応用

作用機序

The mechanism of action of 5-Methyl-1-phenyl-1H-pyrazol-3-ol involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the activation of autophagy proteins and the induction of p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .

類似化合物との比較

Similar Compounds

- 3-Methyl-1-phenyl-2-pyrazoline-5-one

- 1-Hydroxybenzotriazole hydrate

- 5-Methyl-1-phenyl-3-pyrazolidinone

- 3-Hydroxy-1-methyl-1H-pyrazole

- 3-Phenyl-1H-pyrazole

Uniqueness

5-Methyl-1-phenyl-1H-pyrazol-3-ol stands out due to its unique combination of a methyl group and a phenyl group attached to the pyrazole ring. This structural feature contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications in research and industry .

生物活性

5-Methyl-1-phenyl-1H-pyrazol-3-ol (C10H10N2O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

This compound can be synthesized through various chemical reactions, including oxidation and substitution reactions. Its structure consists of a pyrazole ring with a methyl and phenyl group, which influences its biological activity. The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, making it valuable in drug development and material science.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives synthesized from this compound were tested against breast cancer cell lines (MCF-7) using MTT assays, demonstrating significant cytotoxic effects. These compounds may overcome drug resistance and target specific molecular pathways, enhancing safety compared to conventional chemotherapies .

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| 5-Methyl-1-phenyl-pyrazol derivatives | Anticancer | MCF-7 | 12.5 |

Anti-inflammatory and Analgesic Effects

The pyrazole nucleus is well-known for its anti-inflammatory properties. Compounds derived from this compound have shown promising results in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies indicate that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) that suggest strong antibacterial properties .

| Pathogen | Compound | MIC (µg/mL) |

|---|---|---|

| E. coli | 5-Methyl derivatives | 25 |

| S. aureus | 5-Methyl derivatives | 15 |

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors within the body. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity and modulating cellular signaling pathways . This characteristic makes it a potential candidate for developing enzyme inhibitors.

Study on Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated their effectiveness in inhibiting the growth of cancer cells. The derivatives were synthesized using a biocatalytic approach with magnetic aminated starch (MAST), yielding high reaction efficiencies. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells .

Research on Antimicrobial Properties

Another research effort focused on synthesizing novel pyrazole-based compounds to evaluate their antimicrobial activity against multiple strains of bacteria and fungi. The findings revealed that specific modifications to the pyrazole structure significantly enhanced antibacterial potency, particularly against resistant strains .

特性

IUPAC Name |

3-methyl-2-phenyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-10(13)11-12(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPBVVYCXXLMSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901564 | |

| Record name | NoName_696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。